(2S,7R)-2-hexyl-7-propyloxepane
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Overview
Description
(2S,7R)-2-hexyl-7-propyloxepane is a compound that belongs to the class of medium-sized lactones, specifically oxepanes. It is a fully saturated analogue of the core of other chiral oxepane derivatives, such as isolaurepinnacin and neoisoprelaurefucin. These compounds are mainly isolated from the genus Laurencia, which is known for its biologically active marine natural products .
Preparation Methods
The synthesis of isolaurepan involves several key steps. One of the most efficient methods is the enantioselective synthesis using oxidative resolution of a secondary alcohol and highly diastereoselective reductive cyclization of a hydroxy ketone . Another method involves the oxidative lactonization of 1,6- and 1,7-diols using a catalytic amount of TEMPO and PhI(OAc)2 as stoichiometric oxidant . This method is highly efficient and provides synthetically useful seven- and eight-membered lactones in good yields .
Chemical Reactions Analysis
(2S,7R)-2-hexyl-7-propyloxepane undergoes several types of chemical reactions, including:
Oxidation: The oxidative lactonization of diols to form lactones is a key reaction in the synthesis of isolaurepan.
Substitution: Various substitution reactions can be performed on the oxepane ring to introduce different functional groups.
Common reagents used in these reactions include TEMPO, PhI(OAc)2, triethylsilane, and titanium tetrachloride. The major products formed from these reactions are the corresponding lactones and substituted oxepanes .
Scientific Research Applications
(2S,7R)-2-hexyl-7-propyloxepane has several scientific research applications:
Mechanism of Action
The mechanism of action of isolaurepan involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the oxidative resolution of secondary alcohols and cis-selective cyclization reactions . These reactions are facilitated by the use of specific reagents and conditions, such as TEMPO and PhI(OAc)2 .
Comparison with Similar Compounds
(2S,7R)-2-hexyl-7-propyloxepane is unique compared to other similar compounds due to its fully saturated oxepane core. Similar compounds include isolaurepinnacin and neoisoprelaurefucin, which also contain a 2,7-disubstituted oxepane core unit . isolaurepan is distinct in its structural simplicity and the efficiency of its synthetic routes .
Properties
CAS No. |
81053-62-5 |
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Molecular Formula |
C15H30O |
Molecular Weight |
226.4 g/mol |
IUPAC Name |
(2S,7R)-2-hexyl-7-propyloxepane |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-11-15-13-9-8-12-14(16-15)10-4-2/h14-15H,3-13H2,1-2H3/t14-,15+/m1/s1 |
InChI Key |
DYPBWZZUWVXKCZ-CABCVRRESA-N |
SMILES |
CCCCCCC1CCCCC(O1)CCC |
Isomeric SMILES |
CCCCCC[C@H]1CCCC[C@H](O1)CCC |
Canonical SMILES |
CCCCCCC1CCCCC(O1)CCC |
Synonyms |
isolaurepan |
Origin of Product |
United States |
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